N-[2-(4-chloroanilino)-2-oxoethyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-chloroanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADBGGYXHBAYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364215 | |
| Record name | N-[2-(4-chloroanilino)-2-oxoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6998-38-5 | |
| Record name | N-[2-(4-chloroanilino)-2-oxoethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Benzamide Derivatives in Medicinal Chemistry Research
Benzamide (B126) and its derivatives are foundational scaffolds in the development of therapeutic agents. nih.govresearchgate.net The inherent chemical properties of the benzamide moiety, including its ability to form stable amide bonds and participate in hydrogen bonding, make it a versatile building block for designing molecules that can interact with biological targets. researchgate.net This structural motif is present in a diverse range of approved drugs, underscoring its clinical relevance. The applications of benzamide derivatives span a multitude of therapeutic areas, including but not limited to, oncology, infectious diseases, and neurological disorders. nanobioletters.com Researchers are continuously drawn to this class of compounds due to their proven track record and the potential for chemical modification to fine-tune their pharmacological profiles. nih.gov
Deconstructing N 2 4 Chloroanilino 2 Oxoethyl Benzamide: Structural Features and Core Scaffolds
At its core, N-[2-(4-chloroanilino)-2-oxoethyl]benzamide is a multifaceted molecule that integrates several key chemical scaffolds. Its fundamental structure can be dissected into three primary components: a benzamide (B126) group, a chloroaniline moiety, and an intervening N-substituted 2-oxoethyl linker.
| Component | Structural Description |
| Benzamide Group | A benzene (B151609) ring attached to an amide functional group (-CONH2). This is a common pharmacophore in many biologically active compounds. |
| Chloroaniline Moiety | A benzene ring substituted with both a chlorine atom and an amino group. In this compound, it is a 4-chloroaniline (B138754). |
| N-substituted 2-oxoethyl linker | A two-carbon chain with a carbonyl group and a nitrogen atom, creating an amide linkage that connects the benzamide and chloroaniline portions. |
The Rationale for Investigating N 2 4 Chloroanilino 2 Oxoethyl Benzamide in Contemporary Chemical Biology
The motivation for investigating N-[2-(4-chloroanilino)-2-oxoethyl]benzamide within the realm of contemporary chemical biology stems from the established biological activities of its constituent scaffolds. The anilino-oxoethyl benzamide (B126) core is a recognized pharmacophore with potential therapeutic applications. The exploration of this specific compound is driven by the hypothesis that the unique combination of the benzamide, the 4-chloroaniline (B138754), and the linker could result in novel or enhanced biological activities.
The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. Compounds like this compound can serve as probes to investigate specific biological pathways or as lead compounds for the development of new therapeutic agents. The systematic investigation of such molecules contributes to a deeper understanding of structure-activity relationships (SAR), guiding the design of future compounds with improved potency and selectivity.
Charting the Course: Defining Research Gaps and Objectives for N 2 4 Chloroanilino 2 Oxoethyl Benzamide
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of this compound reveals two primary amide bonds that can be strategically disconnected. This leads to several potential synthetic routes based on commercially available or readily accessible starting materials.
The two most logical disconnections are at the amide bonds:
Disconnection A (C-N bond of the benzamide): This break simplifies the molecule into benzoyl chloride (or benzoic acid) and a diamine intermediate, 2-amino-N-(4-chlorophenyl)acetamide. This approach focuses on first constructing the chloroanilino-oxoethyl portion and then attaching the benzoyl group.
Disconnection B (C-N bond of the chloroanilide): This disconnection yields benzoylglycine (hippuric acid) and 4-chloroaniline (B138754). This strategy involves forming the benzamide portion linked to a glycine (B1666218) unit first, followed by coupling with the aniline (B41778) derivative.
Disconnection C (C-C bond between carbonyls): A less common but viable approach involves disconnecting the carbon-carbon bond, which would lead to a more complex synthesis involving precursors like benzamide and a 4-chlorophenyl isocyanate derivative.
Typically, disconnections at the amide bonds (A and B) are preferred due to the vast number of reliable methods for amide bond formation.
Convergent and Linear Synthetic Pathways
Both convergent and linear strategies can be employed for the synthesis of this compound.
The formation of the benzamide linkage is a critical step in the synthesis. This is typically achieved through the acylation of an amine with a benzoic acid derivative. fishersci.it
The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acyl chlorides. iitk.ac.intestbook.com This reaction is typically performed in a two-phase system consisting of an organic solvent and water, with a base present in the aqueous phase to neutralize the hydrochloric acid byproduct. iitk.ac.inorganic-chemistry.org
For the synthesis of this compound, this would involve reacting 2-amino-N-(4-chlorophenyl)acetamide with benzoyl chloride under aqueous basic conditions. testbook.comchemistnotes.com The base, often sodium hydroxide, is crucial to drive the reaction to completion by scavenging the generated HCl. organic-chemistry.orgjk-sci.com
Table 1: Overview of Classical Acylation (Schotten-Baumann)
| Reactants | Reagents/Conditions | Key Features |
| Amine (e.g., 2-amino-N-(4-chlorophenyl)acetamide) | Benzoyl Chloride, NaOH(aq) / Organic Solvent | Biphasic system; neutralizes HCl byproduct. testbook.comorganic-chemistry.org |
| Benzylamine | Acetyl Chloride, Pyridine (B92270) or NaOH | Classic example of amide synthesis. iitk.ac.in |
| Phenol | Benzoyl Chloride, NaOH(aq) | Used for ester synthesis, known as benzoylation. chemistnotes.com |
Modern organic synthesis often utilizes peptide coupling reagents to facilitate amide bond formation under milder conditions and with higher efficiency, which is particularly important when dealing with sensitive substrates. creative-peptides.com These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. creative-peptides.comamericanpeptidesociety.org
Common classes of coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HBTU and HATU). uni-kiel.debachem.com These are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance reaction rates and suppress side reactions such as racemization. americanpeptidesociety.orguni-kiel.de
In a convergent synthesis, benzoic acid could be activated with one of these coupling reagents and then reacted with 2-amino-N-(4-chlorophenyl)acetamide to form the final product. This approach avoids the need to prepare the more reactive benzoyl chloride.
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Mechanism of Action | Advantages |
| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate. creative-peptides.comamericanpeptidesociety.org | Cost-effective and efficient. americanpeptidesociety.org |
| Phosphonium Salts | BOP, PyBOP | Generates active esters (e.g., OBt esters). bachem.com | High coupling rates, few side reactions. bachem.com |
| Uronium/Aminium Salts | HBTU, HATU | Generates active esters (e.g., OBt or OAt esters). bachem.com | High efficiency, suitable for difficult couplings. |
| Oxyma-based | COMU, PyOxim | Forms Oxyma active esters, avoids potentially explosive triazole byproducts. bachem.com | Enhanced safety profile, high reactivity. |
A common and effective method for constructing this side chain involves the use of an α-haloacetyl chloride, such as 2-chloroacetyl chloride. This bifunctional reagent can react sequentially with different nucleophiles.
A plausible synthetic route involves the reaction of 4-chloroaniline with 2-chloroacetyl chloride. ijpsr.infonih.gov This reaction, typically carried out in the presence of a base like triethylamine (B128534) in an inert solvent, selectively forms the amide bond to yield the intermediate 2-chloro-N-(4-chlorophenyl)acetamide. nih.gov
This α-haloacetamide intermediate is a versatile building block. The remaining C-Cl bond is now susceptible to nucleophilic substitution. To complete the synthesis of the target molecule, this intermediate can be reacted with benzamide. The amide nitrogen of benzamide, while not strongly nucleophilic, can be deprotonated by a strong base (e.g., sodium hydride) to form an anion that can then displace the chloride, forming the final N-C bond and completing the molecular framework. stackexchange.com This N-alkylation of an amide with an alkyl halide is a known, albeit sometimes challenging, transformation. rsc.orgmdpi.com
Table 3: Intermediates for Side Chain Introduction
| Intermediate | Precursors | Reaction Type | Utility |
| 2-chloro-N-(4-chlorophenyl)acetamide | 4-chloroaniline, 2-chloroacetyl chloride | Nucleophilic Acyl Substitution | Key building block for subsequent alkylation. ijpsr.infonih.gov |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 4-aminophenol, 2-chloroacetyl chloride | Nucleophilic Acyl Substitution | Analogue for synthesizing related structures. iucr.org |
Introduction of the 4-Chloroanilino-Oxoethyl Side Chain
Aminolysis Reactions with 4-Chloroaniline
The primary route to synthesizing this compound involves the formation of an amide bond between a benzoylglycine (also known as hippuric acid) moiety and 4-chloroaniline. nih.gov This transformation is fundamentally an aminolysis reaction, where the amino group of 4-chloroaniline acts as a nucleophile, attacking an activated carbonyl group of the benzoylglycine precursor.
To facilitate this reaction, the carboxylic acid of benzoylglycine must first be activated. A common laboratory method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, treating benzoylglycine with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield 2-benzamidoacetyl chloride. This highly electrophilic intermediate then readily reacts with 4-chloroaniline. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloric acid byproduct. rsc.org
Alternatively, direct coupling of benzoylglycine and 4-chloroaniline can be achieved using peptide coupling reagents, which generate the activated species in situ. This approach is often preferred due to milder conditions and higher yields.
Sequential and Parallel Synthesis Approaches
The core structure of this compound lends itself well to both sequential and parallel synthesis methodologies, enabling the rapid generation of a library of analogues for research and development.
Sequential Synthesis: This traditional approach involves the step-by-step modification of the molecule. For instance, a series of analogues could be created by first synthesizing a common intermediate, such as 2-benzamidoacetic acid, and then reacting it with a diverse range of substituted anilines in separate reactions. This method allows for careful control and characterization at each step, ensuring the purity and structural integrity of the final compounds.
Parallel Synthesis: To increase throughput, parallel synthesis techniques can be employed. This involves conducting multiple, separate small-scale reactions simultaneously. For example, an array of substituted benzoic acids could be reacted with glycine methyl ester, followed by hydrolysis. The resulting library of substituted benzoylglycine intermediates could then be distributed into a multi-well plate and reacted with a panel of different anilines (including 4-chloroaniline) using automated liquid handlers. This strategy is highly efficient for exploring structure-activity relationships by systematically varying different parts of the molecular scaffold.
Optimization of Reaction Conditions and Yields
Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters.
Solvent Effects and Reaction Kinetics
N,N-Dimethylformamide (DMF) : Often the solvent of choice due to its high polarity and ability to dissolve a wide range of reactants. It can actively participate in some coupling reactions, but its high boiling point can make removal challenging.
Dichloromethane (DCM) : A versatile solvent with a low boiling point, facilitating easy product isolation. It is less polar than DMF but is effective for many standard coupling reactions.
Acetonitrile (B52724) (MeCN) : Its polarity is intermediate between DCM and DMF, and it is generally non-reactive, making it a good choice to avoid solvent-related side reactions.
Tetrahydrofuran (THF) : Another common aprotic solvent, though its ability to dissolve peptide-like structures can sometimes be limited.
The reaction kinetics are highly dependent on the activation method. Reactions involving acyl chlorides are typically fast, often completing within a few hours at room temperature. nih.gov In contrast, carbodiimide-mediated couplings may require longer reaction times. The rate is also influenced by the nucleophilicity of the amine; electron-withdrawing groups on the aniline can decrease its reactivity and slow the reaction.
Table 1: Illustrative Solvent Effects on Amide Coupling Reactions Note: The following data is representative of typical amide coupling reactions and serves to illustrate general principles.
| Solvent | Typical Reaction Time | Typical Yield | Key Considerations |
|---|---|---|---|
| DMF | 2-12 h | High | Excellent solubility; difficult to remove. |
| DCM | 4-16 h | Good to High | Easy to remove; lower polarity. |
| Acetonitrile | 6-24 h | Good | Non-reactive; good for kinetic studies. |
| 2-MeTHF | 4-16 h | Good to High | Greener alternative to THF/DCM. nsf.gov |
Catalyst Selection and Reaction Promoters
Modern amide synthesis relies heavily on catalysts and coupling reagents that activate the carboxylic acid. These reagents convert the hydroxyl group of the acid into a better leaving group, promoting nucleophilic attack by the amine.
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields.
Uronium/Guanidinium Salts : Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU are among the most efficient coupling agents. wikipedia.org They react rapidly with carboxylic acids to form activated esters that are highly reactive towards amines. HATU is particularly effective due to the stabilizing effect of the pyridine nitrogen atom, which facilitates the reaction through a favorable transition state. wikipedia.org
Table 2: Comparison of Common Coupling Reagents for Benzoylglycine and 4-Chloroaniline Note: This table presents a qualitative comparison based on established reactivity patterns for these reagents.
| Coupling Reagent | Relative Reactivity | Byproduct Type | Key Advantages |
|---|---|---|---|
| EDC/HOBt | Good | Water-soluble urea (B33335) | Good for aqueous workups. |
| DCC | Good | Insoluble urea (DCU) | Byproduct removed by filtration. |
| HATU | Excellent | Water-soluble urea | Very fast reaction rates, high yields. wikipedia.org |
| HBTU | Very Good | Water-soluble urea | Efficient and reliable. |
Temperature and Pressure Regimes
For most laboratory-scale syntheses using modern coupling reagents, the formation of this compound can be efficiently carried out at ambient temperature (typically 0 °C to room temperature). Reactions initiated at 0 °C with subsequent warming to room temperature are common to control any initial exotherm. Higher temperatures (40-80 °C) may be employed to accelerate reactions with less reactive substrates or to improve solubility, although this increases the risk of side reactions and racemization if chiral centers are present. rsc.org The reaction is generally conducted at atmospheric pressure, as pressure variations are not typically required to drive these types of condensation reactions to completion.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, minimizing hazardous substance use, and improving energy efficiency.
Safer Solvents : There is a significant drive to replace hazardous solvents like DMF and DCM with greener alternatives. nsf.gov Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, are being investigated for amide bond formation. nsf.gov Solvent-free reactions, where reactants are heated together directly, represent an ideal but often challenging approach. rsc.org
Catalysis : Shifting from stoichiometric coupling reagents to catalytic methods is a core principle of green chemistry. While true catalytic direct amidation is difficult, using recyclable catalysts or biocatalytic methods with enzymes like lipases can offer a more sustainable route. mdpi.com
Energy Efficiency : Utilizing highly efficient coupling reagents like HATU allows reactions to proceed quickly at room temperature, minimizing the energy input required for heating. wikipedia.org Microwave-assisted synthesis can also be a tool to dramatically reduce reaction times and energy consumption compared to conventional heating.
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally benign.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as this compound, a full suite of NMR experiments would be essential for unambiguous structural confirmation.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (relative ratios). The expected spectrum of this compound would show characteristic signals for the aromatic protons on both the benzamide and the 4-chloroaniline rings, as well as signals for the methylene (B1212753) (-CH2-) and amide (-NH-) protons. The chemical shifts (δ) would be indicative of the electronic environment of each proton, and the coupling constants (J) would reveal connectivity between neighboring protons. Without experimental data, a theoretical analysis remains speculative.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would differentiate between the carbonyl carbons of the amide groups, the aromatic carbons, and the methylene carbon. This technique is crucial for confirming the presence of all carbon atoms and their respective chemical environments. Specific chemical shift values are not available in the searched literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to assign protons within the same spin system, such as the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).
No experimental 2D NMR data for this compound could be located.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would provide a highly accurate measurement of the molecular mass of this compound. This precise mass measurement allows for the determination of the elemental formula of the compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of the molecular ion ([M]+ or [M+H]+) would be a critical piece of data for confirming the identity of the compound. This specific data is not available in the public domain.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization is a soft ionization technique that is particularly useful for polar molecules like this compound. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]+ or as an adduct with other cations (e.g., [M+Na]+). Analysis of the fragmentation pattern produced by tandem mass spectrometry (MS/MS) would yield information about the structural components of the molecule. Specific fragmentation data for the title compound has not been reported in the searched sources.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands.
For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its constituent functional groups: two secondary amide linkages, aromatic rings, and a carbon-chlorine bond. The presence and position of these bands provide direct evidence for the compound's structural backbone. Key absorptions would be anticipated in the regions detailed in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Secondary Amide (N-H) | N-H Stretching | 3350 - 3180 |
| Aromatic C-H | C-H Stretching | 3100 - 3000 |
| Amide I Band (C=O) | C=O Stretching | 1680 - 1630 |
| Amide II Band | N-H Bending and C-N Stretching | 1570 - 1515 |
| Aromatic Ring | C=C Stretching | 1600 - 1450 |
| C-N Bond | C-N Stretching | 1350 - 1200 |
| C-Cl Bond | C-Cl Stretching | 800 - 600 |
The precise positions of these peaks can be influenced by the molecular environment, including hydrogen bonding and electronic effects from the substituent groups. The C=O stretching frequencies of the two amide groups may appear as distinct or overlapping peaks. The aromatic substitution pattern can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹.
Chromatographic Purity Assessment and Isolation Techniques
Chromatography is an essential tool for separating, identifying, and purifying components of a mixture. The selection of a specific chromatographic technique depends on the properties of the compound, such as polarity, volatility, and molecular weight.
Thin-Layer Chromatography (TLC) Monitoring
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction, assessing compound purity, and determining appropriate solvent systems for larger-scale column chromatography.
In the analysis of this compound, a TLC plate coated with a polar stationary phase, typically silica (B1680970) gel (SiO₂), would be used. The compound is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase. Given the moderate polarity of the target molecule due to its two amide groups, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) would likely be effective.
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the plate is visualized, typically under UV light at 254 nm, where the aromatic rings will absorb and appear as dark spots. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. A single spot on the TLC plate is an initial indicator of purity.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) offers superior resolution, speed, and sensitivity compared to TLC, making it the preferred method for final purity assessment and quantification. It can be used in both analytical and preparative scales.
For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The compound is separated based on its hydrophobic interactions with the stationary phase. Elution is often performed using a gradient, where the proportion of the organic modifier is increased over time to elute components with increasing hydrophobicity.
Detection is commonly achieved using a UV detector set to a wavelength where the aromatic chromophores of the molecule exhibit strong absorbance. The output is a chromatogram, where the compound of interest appears as a peak at a specific retention time. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for separating and identifying volatile and thermally stable compounds.
The direct analysis of this compound by GC-MS is generally not feasible. The molecule's relatively high molecular weight and the presence of two polar amide groups, which can engage in intermolecular hydrogen bonding, result in a high boiling point and low volatility. Attempting to analyze it directly would likely lead to thermal decomposition in the high-temperature GC injector port rather than volatilization.
Therefore, GC-MS would primarily be applicable for identifying potential volatile byproducts or residual starting materials from its synthesis, provided they possess the necessary volatility and thermal stability.
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and related properties of this compound. These methods, based on the principles of quantum mechanics, allow for the detailed analysis of molecular orbitals, electrostatic potential, and conformational energetics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For this compound, DFT calculations can be employed to determine its optimized geometry and to analyze the distribution and energies of its molecular orbitals.
A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich chloroaniline and benzamide rings, while the LUMO may be distributed over the carbonyl groups and the aromatic systems. The precise energies and spatial distributions would be determined by specific DFT calculations, typically using a functional such as B3LYP and a suitable basis set like 6-311++G(d,p).
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.8 | Debye |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Analysis of Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups and the chlorine atom, indicating these as sites for potential hydrogen bonding or coordination with electrophiles. Positive potential would be expected around the amide and amine hydrogen atoms, highlighting their acidic character.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.
Quantum mechanical methods can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles within the molecule. This process generates a conformational energy landscape, revealing the relative energies of different conformers. The most stable conformation corresponds to the global minimum on this surface. Understanding the accessible conformations and their relative energies is crucial for predicting how the molecule might interact with biological targets.
Molecular Dynamics (MD) Simulations
While QM calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes their positions and velocities as a function of time.
Conformational Flexibility and Dynamic Behavior
For this compound, MD simulations can be used to explore its conformational flexibility in a more dynamic context than static QM calculations. By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different conformational states and to understand the timescales of these motions. This provides a more realistic picture of the molecule's behavior in a solution or biological environment. Analysis of the MD trajectory can reveal the range of motion of different parts of the molecule and identify persistent intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.
Solvation Effects and Intermolecular Interactions
The behavior of this compound in a biological system is heavily influenced by its interactions with the surrounding solvent, typically water. MD simulations are particularly well-suited for studying these solvation effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how water molecules arrange themselves around the solute and to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom.
Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and other molecules, such as proteins or nucleic acids. This is crucial for understanding its mechanism of action if it is a biologically active compound. The simulations can reveal the preferred binding modes and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex.
Molecular Docking and Binding Affinity Predictions with Biomolecular Targets
Ligand-Protein Interaction Profiling
Detailed profiling of ligand-protein interactions, which includes identifying the types of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) formed between a compound and a target protein, is crucial for understanding its mechanism of action. At present, there is no specific data detailing the interaction profile of this compound with any biological targets.
Identification of Putative Binding Sites and Residues
Computational methods are frequently used to identify the specific binding sites and key amino acid residues within a protein that are essential for ligand binding. This information is vital for structure-based drug design. For this compound, there are no published studies that identify its putative binding sites or the specific residues involved in potential interactions.
Virtual Screening for Target Identification (e.g., Kinases, Enzymes)
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. There is no evidence in the current body of scientific literature to suggest that this compound has been included in virtual screening campaigns to identify its potential biological targets, such as kinases or other enzymes.
Pharmacophore Modeling and Design
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. This model can then be used to design new molecules with similar or improved activity. To date, no specific pharmacophore models based on the structure and activity of this compound have been reported in scientific literature.
Rational Design of Analogs based on this compound Scaffolds
The rational design of analogs of this compound involves a meticulous process of structural modification to probe the key interactions between the molecule and its biological target. This process is typically divided into the systematic alteration of its three main components: the benzamide ring, the 4-chloroanilino moiety, and the oxoethyl linker.
The benzamide ring is a frequent target for modification, as the nature and position of its substituents can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and efficacy. Research into related N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as agents for protecting pancreatic β-cells from endoplasmic reticulum stress has provided valuable insights. In these studies, various substituents on the benzamide ring (designated as R¹) were evaluated. While substitutions with hydrogen, 4-ethyl, or 4-fluoro groups led to a substantial reduction in activity, the introduction of a 3-chloro-2-methyl substitution resulted in a highly active compound. This suggests that both the electronic nature and the steric bulk of the substituents on the benzamide ring are critical for this particular biological activity.
The following table summarizes the effects of different substituents on the benzamide ring of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs on β-cell protection:
| Substituent (R¹) | Maximal Activity (%) | EC₅₀ (µM) |
| 3-Cl, 2-Me | 88 | 13 ± 1 |
| H | 35 | - |
| 4-Et | 42 | - |
| 4-F | 12 | - |
Data adapted from a study on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs.
In studies of isatin-based anticonvulsant derivatives, which share a similar anilino-amide substructure, the nature of the substituent on the aniline ring was found to be crucial for activity. For instance, methoxylated derivatives demonstrated significant anti-seizure activity in the maximal electroshock (MES) model. nih.gov Specifically, compounds with 2-methoxy and 4-methoxy substitutions on the aniline ring showed potent activity against pentylenetetrazole (PTZ)-induced seizures. nih.gov This indicates that the electronic and steric properties of the substituents on the anilino ring play a significant role in determining the anticonvulsant profile of these compounds.
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity. In the context of the this compound scaffold, the central amide bond is a prime candidate for such modifications. Common bioisosteres for the amide group include 1,2,3-triazoles, oxadiazoles, and other five-membered heterocycles. nih.govdrughunter.com These replacements can offer several advantages, such as increased metabolic stability, improved solubility, and altered hydrogen bonding capacity. For example, the replacement of an amide bond with a 1,2,3-triazole has been shown to improve the toxicological profile and efficacy of phenacetin (B1679774) analogs. nih.gov
The following table presents some common bioisosteric replacements for the amide bond:
| Original Group | Bioisostere | Potential Advantages |
| Amide (-CONH-) | 1,2,3-Triazole | Increased metabolic stability, altered hydrogen bonding |
| Amide (-CONH-) | Oxadiazole | Improved physicochemical properties, potential for new interactions |
| Amide (-CONH-) | Tetrazole | Mimics carboxylic acid functionality, can improve solubility |
| Amide (-CONH-) | Fluoroalkene | Increased metabolic stability, altered electronic properties |
Correlation of Structural Modifications with Biological Activity Profiles
The structural modifications of the this compound scaffold have been correlated with a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.
Studies on 4-aminobenzanilides, which are structurally related to the core scaffold, have demonstrated potent anticonvulsant activity. nih.gov The substitution pattern on the aniline ring was found to be a key determinant of efficacy in the maximal electroshock seizure (MES) test. nih.gov For instance, the introduction of methyl groups at the 2 and 6 positions of the aniline ring resulted in a highly potent anti-MES compound. nih.gov
In the realm of antimicrobial research, various substituted benzamides have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov These studies have highlighted the importance of specific substitution patterns on the aromatic rings for achieving broad-spectrum antimicrobial activity.
Furthermore, anilino-containing compounds have been extensively investigated as potential anticancer agents. For example, 4-anilinoquinazoline (B1210976) derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.gov The nature of the substituents on the anilino ring was found to directly impact the inhibitory activity against EGFR. nih.gov
QSAR Model Development and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent analogs.
For substituted benzamides with antimicrobial activity, QSAR studies have shown that topological descriptors, such as molecular connectivity indices and Kier's shape index, can effectively model their biological activity. nih.gov These models have demonstrated good predictive ability, as indicated by high cross-validated r² values. nih.gov
In the context of anticancer drug design, 3D-QSAR studies have been performed on 4-anilinoquinazoline derivatives. nih.gov These studies utilize molecular field analysis to generate steric and electrostatic descriptors, which are then used to build predictive models. The resulting models have shown good internal and external predictability for EGFR kinase inhibition and have highlighted the importance of both steric and electrostatic interactions for binding affinity. nih.gov Similarly, 3D-QSAR and molecular docking studies on anilino pyrimidine (B1678525) and anilino quinazolines as kinase inhibitors have provided insights into the structural requirements for potent inhibition. journalcra.com
The development of robust QSAR models allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.
Molecular Descriptors and Feature Selection
In the QSAR analysis of this compound and its analogs, a diverse range of molecular descriptors are calculated to capture the structural and physicochemical variations within the series of compounds. These descriptors are broadly categorized into several classes, each representing different aspects of the molecular structure.
Commonly Employed Molecular Descriptors:
Physicochemical Descriptors: These describe the bulk properties of the molecule. A key descriptor in this category is the logarithm of the octanol-water partition coefficient (log P), which quantifies the hydrophobicity of the compound. Molar refractivity (MR) is another important descriptor that accounts for the volume and polarizability of the molecule.
Electronic Descriptors: These descriptors are crucial for understanding the electronic effects of substituents on the molecular framework. The Hammett constant (σ) is a classic example, used to quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic rings. scispace.com Other quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule. Molecular connectivity indices, such as the Kier and Hall indices (e.g., ¹χ, ²χ), and shape indices (e.g., Kappa indices) are used to describe the size, shape, and degree of branching of the molecule. nih.gov
Steric Descriptors: These account for the three-dimensional arrangement of atoms in a molecule. Taft steric parameters (Es) are often used to describe the steric hindrance caused by different substituents. In 3D-QSAR studies, steric and electrostatic fields are calculated around the molecules to provide a more detailed representation of their 3D properties.
Feature Selection:
Given the large number of calculated descriptors, feature selection is a critical step to identify the most relevant descriptors that contribute significantly to the biological activity and to avoid overfitting the model. Various methods are employed for this purpose, including stepwise regression, genetic algorithms, and principal component analysis (PCA). The goal is to select a subset of descriptors that have a strong correlation with the biological activity while having low inter-correlation among themselves.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Structurally Related Anilides and Benzamides
| Descriptor Type | Descriptor Name | Symbol | Information Encoded |
| Physicochemical | Octanol-Water Partition Coefficient | log P | Hydrophobicity |
| Molar Refractivity | MR | Molar volume and polarizability | |
| Electronic | Hammett Constant | σ | Electronic effect of substituents |
| HOMO Energy | EHOMO | Electron-donating ability | |
| LUMO Energy | ELUMO | Electron-accepting ability | |
| Topological | First-order Molecular Connectivity Index | ¹χ | Molecular size and branching |
| Kier's Shape Index (alpha) | κ⍺ | Molecular shape | |
| Steric | Taft Steric Parameter | Es | Steric bulk of substituents |
Statistical Methods for QSAR Model Building
Once the relevant molecular descriptors have been selected, various statistical methods are employed to build the QSAR models. The choice of the statistical method depends on the nature of the data and the complexity of the relationship between the molecular descriptors and the biological activity.
Hansch Analysis: This is a classic QSAR method that uses multiple linear regression (MLR) to establish a linear relationship between the biological activity (expressed as log 1/C, where C is the concentration required to produce a certain effect) and the physicochemical descriptors. iupac.org A typical Hansch equation takes the form: log(1/C) = k₁logP + k₂σ + k₃Eₛ + ... + constant
Multiple Linear Regression (MLR): MLR is one of the most common methods used in QSAR studies to model a linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researchgate.net The quality of the MLR model is assessed by statistical parameters such as the correlation coefficient (R), the coefficient of determination (R²), the standard error of the estimate (s), and the Fisher statistic (F). researchgate.net
Partial Least Squares (PLS) Regression: PLS is a powerful statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. PLS reduces the dimensionality of the descriptor space by creating latent variables that are linear combinations of the original descriptors and that have a high covariance with the biological activity.
3D-QSAR Methods (CoMFA and CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities. nih.govrutgers.edu These methods require the alignment of the molecules in the dataset and provide contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.govrutgers.edu
Table 2: Comparison of Statistical Methods for QSAR Model Building
| Statistical Method | Description | Key Advantages |
| Hansch Analysis (MLR) | Establishes a linear relationship between biological activity and physicochemical parameters. iupac.org | Simple to interpret, provides insights into the contribution of individual descriptors. iupac.org |
| Partial Least Squares (PLS) | Handles large datasets with correlated descriptors by creating latent variables. | Reduces the risk of overfitting, robust in the presence of multicollinearity. |
| CoMFA/CoMSIA | Correlates 3D molecular fields (steric, electrostatic, etc.) with biological activity. nih.gov | Provides a 3D visualization of SAR, useful for guiding the design of new molecules. nih.gov |
Validation of QSAR Models for Predictive Power
The validation of a QSAR model is a crucial step to ensure its robustness, reliability, and predictive power. A well-validated QSAR model should be able to accurately predict the biological activity of new, untested compounds. Both internal and external validation techniques are employed for this purpose.
Internal Validation:
Internal validation techniques assess the stability and robustness of the QSAR model using the same dataset that was used for its development.
Cross-Validation: The most common method for internal validation is the leave-one-out (LOO) cross-validation. In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q² or R²cv). researchgate.net A high q² value (typically > 0.5) indicates a good internal predictive ability of the model. researchgate.net
Y-Randomization (Scrambling): This method involves randomly shuffling the biological activity data while keeping the descriptor matrix unchanged. New QSAR models are then built with the scrambled data. A significant drop in the R² and q² values for the scrambled models compared to the original model indicates that the original model is not due to chance correlation.
External Validation:
External validation is the most rigorous test of a QSAR model's predictive power. It involves using the developed model to predict the biological activity of a set of compounds (the test set) that were not used in the model development process (the training set).
Splitting the Dataset: The initial dataset is divided into a training set (typically 70-80% of the compounds) and a test set (20-30% of the compounds). The training set is used to build the QSAR model, and the test set is used to evaluate its predictive performance.
Predictive R² (R²pred): The predictive ability of the model on the external test set is quantified by the predictive R² (R²pred). This parameter measures how well the model predicts the activity of the test set compounds. A high R²pred value (typically > 0.6) is considered indicative of a good predictive QSAR model.
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| Cross-validated R² | q² or R²cv | Measures the internal predictive ability of the model. researchgate.net | > 0.5 researchgate.net |
| Predictive R² (External Validation) | R²pred | Measures the predictive ability of the model on an external test set. | > 0.6 |
| Standard Error of Estimate | s | Measures the deviation of the predicted values from the observed values. | Low value |
| Fisher Statistic | F | Indicates the statistical significance of the regression model. | High value |
Investigation of Molecular Mechanisms of Action in Vitro and Cell Based Studies
Enzyme Inhibition Assays and Kinetic Characterization
No published data was found regarding the inhibitory activity of N-[2-(4-chloroanilino)-2-oxoethyl]benzamide against the specified enzyme targets.
Targeted Enzyme Inhibition (e.g., Acetylcholinesterase, BACE1, Histone Deacetylase 6, NEK4, Checkpoint Kinase-1)
No studies were identified that have evaluated the inhibitory potential of this compound against acetylcholinesterase, BACE1, histone deacetylase 6, NEK4, or checkpoint kinase-1. Consequently, no data on its potency (such as IC50 values) or selectivity for these enzymes is available.
Mechanism-Based Inhibition Studies
There is currently no information available from mechanism-based inhibition studies to characterize the nature of the interaction (e.g., reversible, irreversible, time-dependent) between this compound and any enzyme target.
Receptor Binding Studies
No scientific literature is available that describes receptor binding studies for this compound.
Ligand-Receptor Affinity Determination
There are no published reports on the affinity of this compound for any specific receptors. Therefore, key parameters such as the dissociation constant (Kd) or inhibition constant (Ki) have not been determined.
Agonist/Antagonist Profiling
Without receptor binding data, the functional activity of this compound as a potential agonist or antagonist at any receptor remains uncharacterized.
Cellular Target Engagement Studies
No studies have been published that demonstrate the direct interaction of this compound with its potential targets within a cellular environment. Such studies would be necessary to confirm any enzymatic or receptor activity in a more biologically relevant context.
Protein Profiling and Target Identification in Cellular Lysates
A critical step in understanding the mechanism of action of any bioactive compound is the identification of its direct protein binding partners. Techniques such as chemical proteomics would be employed to achieve this. For instance, an affinity-based approach could be developed where this compound is immobilized on a solid support and incubated with cellular lysates. Proteins that bind to the compound can then be isolated, identified, and quantified using mass spectrometry.
Another powerful technique is thermal proteome profiling (TPP), which assesses changes in protein thermal stability upon ligand binding. This method can identify direct targets and downstream effectors in a cellular context without the need for chemical modification of the compound.
Table 1: Potential Protein Profiling Techniques
| Technique | Description | Potential Insights |
|---|---|---|
| Affinity Chromatography | The compound is immobilized and used as bait to capture binding proteins from cell lysates. | Identification of direct binding partners. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein melting temperatures across the proteome upon compound treatment. | Unbiased identification of direct and indirect targets in a live-cell context. |
Subcellular Localization Studies
Determining where a compound accumulates within a cell provides crucial clues about its potential targets and mechanism of action. This is typically achieved through imaging techniques. A fluorescently tagged version of this compound could be synthesized and introduced to cells. Confocal microscopy would then be used to visualize its distribution and co-localization with specific organelle markers.
Alternatively, cell fractionation techniques followed by quantification of the compound in different subcellular compartments (e.g., nucleus, mitochondria, cytoplasm, membrane) using methods like high-performance liquid chromatography (HPLC) or mass spectrometry can provide quantitative data on its distribution.
Modulation of Cellular Pathways
Once potential targets are identified, the focus shifts to understanding the functional consequences of these interactions. This involves investigating the compound's impact on the intricate network of cellular signaling pathways.
Impact on Cell Signaling Cascades
The effect of this compound on key cell signaling cascades would be a primary area of investigation. Based on the targets identified, researchers would examine pathways commonly involved in cell proliferation, survival, and stress responses. For example, if a kinase is identified as a target, its downstream signaling would be assessed.
Techniques such as Western blotting would be used to measure changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK, JNK, p38) upon compound treatment. Reporter gene assays, where the activity of a specific transcription factor is linked to the expression of a reporter protein like luciferase, can also provide a quantitative measure of pathway activation or inhibition.
Gene Expression Analysis (e.g., RNA-Seq, qPCR)
To gain a global perspective on the cellular response to this compound, comprehensive gene expression analysis is essential. RNA sequencing (RNA-Seq) provides an unbiased view of the entire transcriptome, revealing which genes are up- or down-regulated following treatment. This can help in identifying affected biological processes and pathways.
For validation of RNA-Seq data and more targeted analysis, quantitative real-time polymerase chain reaction (qPCR) would be used to measure the expression levels of specific genes of interest.
Table 2: Hypothetical Gene Expression Analysis Results
| Gene | Pathway | Fold Change (Treatment vs. Control) |
|---|---|---|
| GENE-A | Apoptosis | +2.5 |
| GENE-B | Cell Cycle | -1.8 |
| GENE-C | Stress Response | +3.2 |
| GENE-D | Metabolism | -1.5 |
This table is for illustrative purposes only, as no specific data exists for this compound.
Proteomic Analysis (e.g., Western Blot, Mass Spectrometry-based Proteomics)
Complementing gene expression analysis, a comprehensive study of the proteome can reveal changes in protein abundance and post-translational modifications that are not apparent at the transcript level. Mass spectrometry-based proteomics, such as Sequential Window Acquisition of all THeoretical fragment ion spectra (SWATH-MS) or Tandem Mass Tag (TMT) labeling, allows for the quantification of thousands of proteins in treated versus untreated cells.
This approach can provide a detailed picture of the cellular pathways being modulated by this compound and can confirm the functional consequences of the altered gene expression. Western blotting would be used as a targeted method to validate the changes in the levels of specific proteins identified in the proteomic screen.
An extensive search of scientific databases and literature has been conducted to gather information on the pharmacokinetic and pharmacodynamic properties of the chemical compound this compound, focusing specifically on in silico and in vitro research as per the requested outline.
Despite a thorough investigation, no specific research data or scientific articles were found for this compound pertaining to the following areas:
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction: No studies detailing computational models for the permeability and solubility, prediction of metabolic pathways and enzyme interactions (e.g., Cytochrome P450), or blood-brain barrier penetration for this specific compound could be located.
In Vitro Assays for Key Pharmacokinetic Parameters: No published research on cellular permeability studies (e.g., Caco-2, PAMPA) or microsomal stability and metabolic clearance assays for this compound was identified.
Therefore, it is not possible to provide the detailed research findings and data tables for the requested article structure, as the primary scientific data for this particular compound does not appear to be available in the public domain at this time.
Pharmacokinetic and Pharmacodynamic Research in Silico and in Vitro Focus
In Vitro Assays for Key Pharmacokinetic Parameters
Plasma Protein Binding Determination
The extent to which a compound binds to plasma proteins is a critical pharmacokinetic parameter, as it is the unbound (free) fraction of the drug that is generally available to interact with therapeutic targets, be metabolized, and be cleared from the body. bioivt.com Consequently, determining the plasma protein binding (PPB) potential of N-[2-(4-chloroanilino)-2-oxoethyl]benzamide is a key step in its preclinical development. This evaluation is typically conducted using a combination of in vitro experimental assays and in silico computational predictions.
In Vitro Research Findings
The primary goal of in vitro plasma protein binding studies is to quantify the fraction of a compound that remains unbound (fu) in the presence of plasma. bioivt.com A low fu indicates high protein binding, which can influence the compound's distribution and therapeutic effect. visikol.com The most common and well-established method for this determination is equilibrium dialysis. bioivt.comvisikol.com
In a typical equilibrium dialysis assay, a semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer solution. visikol.comnih.gov The compound is allowed to incubate until the concentration of the free, unbound compound reaches equilibrium across the membrane. bioivt.comnih.gov Following this incubation period, the concentrations of the compound in both the plasma and buffer compartments are measured, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to calculate the fraction unbound. visikol.comnih.gov
Key parameters in these studies include ensuring the compound's stability in the plasma matrix and allowing sufficient time for equilibrium to be achieved. bioivt.com The experiment is typically conducted with plasma from various species, including humans, to assess inter-species differences.
While specific experimental data for this compound is not publicly available, the results from such an assay would be presented as shown in the hypothetical table below. This data is crucial for interpreting preclinical pharmacokinetic and pharmacodynamic results.
| Species | Test Concentration (µM) | Fraction Unbound (fu) | Percent Bound (%) |
|---|---|---|---|
| Human | 1 | 0.05 | 99.5 |
| Rat | 1 | 0.08 | 99.2 |
| Dog | 1 | 0.06 | 99.4 |
This table contains hypothetical data for illustrative purposes.
In Silico Research Findings
Alongside experimental methods, in silico approaches are valuable for predicting the plasma protein binding of new chemical entities. nih.gov These computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can provide rapid and cost-effective estimations early in the drug discovery process. nih.govbiorxiv.org
QSAR models for PPB are developed by analyzing large datasets of diverse compounds with experimentally determined binding values. nih.govresearchgate.net These models use algorithms to establish a correlation between the chemical structures of the compounds and their degree of plasma protein binding. nih.gov The predictive power of these models relies on calculating various molecular descriptors that quantify the physicochemical properties of a molecule. biorxiv.org
For a compound like this compound, relevant descriptors would likely include:
Lipophilicity (LogP or LogD): A primary driver of non-specific binding to albumin. nih.gov
Molecular Size and Shape: Influences how well the molecule fits into binding pockets on plasma proteins.
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can contribute to binding affinity.
Structural Features: The presence of aromatic rings and halogen atoms are known features that can influence plasma protein binding. biorxiv.org
Machine learning algorithms and deep learning models are increasingly used to build more accurate and sophisticated prediction models. biorxiv.orgnih.gov These models can identify complex patterns in the data to estimate the percent of a compound that will be bound to plasma proteins. biorxiv.org
The output of an in silico prediction for this compound would typically be a predicted percentage of binding, as illustrated in the conceptual table below.
| Computational Model | Key Input Descriptors | Predicted Human PPB (%) |
|---|---|---|
| Consensus QSAR Model | LogP, Molecular Weight, Aromatic Ring Count, Halogen Count | 99.1 |
| Machine Learning (Random Forest) | 2D Molecular Fingerprints | 98.8 |
This table contains hypothetical data for illustrative purposes.
These predictive methods help prioritize compounds for further development and guide the design of definitive in vitro studies. bioivt.comnih.gov
Exploration of Novel Derivatives and Lead Optimization
Design Principles for Enhanced Efficacy and Selectivity
The design of more potent and selective analogs of N-[2-(4-chloroanilino)-2-oxoethyl]benzamide is rooted in a thorough understanding of its structure-activity relationships (SAR). By systematically modifying the core scaffold, researchers can elucidate the structural features crucial for its biological activity. For related N-substituted benzamide (B126) derivatives, studies have shown that modifications to the benzamide ring, the chloroaniline moiety, and the linker region can significantly impact their therapeutic efficacy. nih.govresearchgate.net
Key design principles for enhancing the efficacy and selectivity of derivatives include:
Substitution on the Benzamide Ring: The introduction of various substituents on the benzamide phenyl ring can modulate the compound's electronic and steric properties, influencing its binding affinity to target proteins. For instance, in other benzamide series, the position and nature of substituents have been shown to be critical for activity. nih.gov Molecular docking studies on similar compounds have illustrated that specific interactions, such as hydrogen bonds and hydrophobic interactions with target enzymes like histone deacetylases (HDACs), can be optimized through strategic substitution. indexcopernicus.comresearchgate.net
Modification of the Chloroaniline Moiety: The 4-chloro substitution on the aniline (B41778) ring is a key feature. Altering the position of the chlorine atom or replacing it with other halogen atoms (e.g., fluorine, bromine) or different electron-withdrawing or electron-donating groups can fine-tune the compound's activity and selectivity. nih.gov SAR studies on analogous compounds have demonstrated that such modifications can significantly alter the biological profile. nih.gov
Alterations to the Linker: The N-[2-amino-2-oxoethyl] portion serves as a linker. Modifications to this linker, such as introducing alkyl groups or altering its length, can affect the molecule's conformation and its ability to fit into the binding pocket of a target protein.
The following table summarizes potential modification sites and their intended effects based on studies of related benzamide derivatives.
| Modification Site | Potential Substituents | Intended Effect | Supporting Rationale |
| Benzamide Phenyl Ring | Electron-donating groups (e.g., -OCH3), Electron-withdrawing groups (e.g., -NO2), Halogens | Modulate electronic properties, enhance binding affinity | SAR studies on N-substituted benzamides show substituent effects on antiproliferative activity. nih.govresearchgate.net |
| Chloroaniline Phenyl Ring | Shifting the position of the chloro group, substitution with other halogens or small alkyl groups | Optimize hydrophobic interactions, improve selectivity | Structure-activity relationship studies on related scaffolds indicate the importance of substitution patterns for activity. nih.govnih.gov |
| Linker Region | Introduction of small alkyl groups on the alpha-carbon to the benzamide nitrogen | Alter conformational flexibility, potentially improve metabolic stability | Modifications to the linker in similar molecules can impact biological activity. |
Combinatorial Chemistry Approaches for Library Synthesis
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry offers a powerful set of tools. This approach allows for the rapid synthesis of a large number of structurally related compounds, known as a library, which can then be screened for desired biological activities. wikipedia.org
For the synthesis of a library based on the target compound, a solid-phase or liquid-phase synthesis strategy could be employed. acs.orgnih.gov A potential combinatorial synthesis scheme could involve:
Anchoring a building block to a solid support: For example, a resin-bound amino acid derivative could serve as the starting point.
Sequential addition of diverse building blocks: A variety of substituted benzoic acids and anilines could be introduced in a systematic manner across a multi-well plate format.
Cleavage from the solid support: The final products are then released from the resin for purification and screening.
This methodology facilitates the creation of a diverse library of analogs with variations at key positions, enabling a comprehensive exploration of the structure-activity landscape. The use of soluble polymer supports, such as polyethylene (B3416737) glycol (PEG), in liquid-phase combinatorial synthesis can offer advantages in terms of reaction monitoring and scalability. acs.org
The table below illustrates a hypothetical 2-dimensional combinatorial library design for this compound analogs.
| Aniline (R1) | 4-chloroaniline (B138754) | 3-chloroaniline | 4-fluoroaniline |
| Benzoic Acid (R2) | |||
| Benzoic acid | Compound 1 | Compound 2 | Compound 3 |
| 4-Methoxybenzoic acid | Compound 4 | Compound 5 | Compound 6 |
| 4-Nitrobenzoic acid | Compound 7 | Compound 8 | Compound 9 |
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) presents an alternative and complementary approach to traditional high-throughput screening for lead discovery. technologynetworks.com FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the biological target. acs.org These initial fragment hits can then be grown, linked, or merged to generate more potent lead compounds. nih.gov
In the context of this compound, an FBDD approach could involve:
Identifying fragments that bind to the target of interest: Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) can be used to screen fragment libraries. technologynetworks.comfrontiersin.org
Fragment Growing: If a fragment corresponding to either the benzamide or the chloroaniline portion of the molecule is identified as a binder, it can be elaborated by adding chemical moieties to occupy adjacent binding pockets, progressively building up a more potent molecule. nih.gov
Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be connected with a suitable linker to create a single, higher-affinity molecule. acs.org
The key advantage of FBDD is that it explores chemical space more efficiently and often yields lead compounds with better physicochemical properties. technologynetworks.com
Prodrug Strategies for Improved Pharmacological Properties
Prodrug strategies are a well-established approach to overcome undesirable pharmacological properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. researchgate.netorientjchem.org A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical processes. nih.gov
For a compound like this compound, which contains amide functionalities, several prodrug strategies could be considered to enhance its pharmacological profile:
Improving Aqueous Solubility: If the parent compound suffers from poor water solubility, hydrophilic moieties can be attached. For example, creating phosphate (B84403) or amino acid ester prodrugs on a suitable functional group could significantly increase solubility. nih.govmdpi.com
Enhancing Membrane Permeability: To improve absorption across biological membranes, the polarity of the molecule can be temporarily masked. This can be achieved by converting polar groups into less polar functionalities, such as esters or carbamates, which can be cleaved in vivo to release the active drug. nih.govewadirect.com
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors, thereby increasing the concentration of the active drug at the site of action and reducing systemic toxicity. ewadirect.com
The following table outlines potential prodrug strategies for amide-containing compounds:
| Prodrug Strategy | Promoieties | Target Property | Activation Mechanism |
| Increasing Solubility | Phosphate esters, Amino acids, Glucuronides | Aqueous Solubility | Enzymatic cleavage (e.g., phosphatases, peptidases) |
| Enhancing Permeability | Alkyl esters, Carbamates, N-Mannich bases | Lipophilicity, Membrane Permeation | Enzymatic hydrolysis (e.g., esterases) or chemical hydrolysis |
| Site-Specific Delivery | Enzyme-specific substrates (e.g., for nitroreductases in hypoxic tumors) | Targeted Drug Release | Enzyme-mediated cleavage at the target site |
Development of Delivery Systems for Research Applications (e.g., nanoencapsulation)
For research applications and potential future therapeutic use, the development of advanced delivery systems can significantly improve the performance of this compound and its derivatives. Nanoencapsulation, the process of entrapping a therapeutic agent within a nanocarrier, offers numerous advantages. nih.gov
Potential benefits of nanoencapsulation for this class of compounds include:
Enhanced Bioavailability: Nanocarriers can protect the encapsulated compound from premature degradation in the biological environment, leading to increased bioavailability. nih.gov
Controlled Release: The release of the compound can be sustained over a prolonged period, which can help in maintaining therapeutic concentrations and reducing dosing frequency. mdpi.com
Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, folic acid) to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. mdpi.comnih.gov
Various types of nanoparticles could be explored for the delivery of this compound, including:
Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), these nanoparticles can provide sustained release of the encapsulated drug. nih.gov
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.
Silica-based Nanoparticles: These offer a porous structure that can be loaded with therapeutic agents and their surface can be easily modified for targeted delivery. nih.gov
The choice of nanocarrier would depend on the physicochemical properties of the specific derivative and the intended research application.
Broader Research Perspectives and Future Directions for N 2 4 Chloroanilino 2 Oxoethyl Benzamide
Integration with High-Throughput Screening (HTS) Campaigns
The initial step in evaluating the therapeutic relevance of N-[2-(4-chloroanilino)-2-oxoethyl]benzamide would involve its integration into high-throughput screening (HTS) campaigns. HTS allows for the rapid assessment of a compound's biological activity against a vast array of targets. axxam.com State-of-the-art automated platforms can screen thousands of compounds daily, providing crucial preliminary data. axxam.com
For this compound, an HTS strategy would be designed to identify initial "hits" by testing its effect on various cellular or biochemical assays. A tiered approach is typically employed, starting with primary screens to identify any activity, followed by secondary and tertiary screens to confirm and characterize the nature of the interaction.
Illustrative HTS Workflow for this compound:
| Screening Phase | Objective | Assay Type | Potential Targets |
| Primary Screening | Identify initial biological activity. | Cell viability, enzyme inhibition, receptor binding assays. | Cancer cell lines, kinases, G-protein coupled receptors. |
| Secondary Screening | Confirm activity and determine potency. | Dose-response assays, mechanism of action studies. | Specific enzymes or receptors identified in primary screen. |
| Tertiary Screening | Evaluate selectivity and off-target effects. | Panel of related targets, counterscreens. | Homologous enzymes, related receptor subtypes. |
The data generated from such a campaign would be pivotal in guiding the subsequent research directions for this compound.
Potential for Multitarget Drug Design
Given the structural motifs present in this compound, exploring its potential as a multitarget-directed ligand (MTDL) is a promising avenue. nih.gov MTDLs are single molecules designed to interact with multiple biological targets, which can be particularly advantageous in treating complex diseases like cancer or neurodegenerative disorders. nih.gov
The design of MTDLs can be approached through several strategies, including the fusion of pharmacophores from known ligands or the modification of a core scaffold to interact with different binding sites. nih.gov The benzamide (B126) core, for instance, is a well-established pharmacophore in a variety of approved drugs.
Potential Multitarget Applications for a Benzamide Scaffold:
| Therapeutic Area | Potential Target Combination | Rationale |
| Oncology | Kinase and histone deacetylase (HDAC) inhibition. | Synergistic effects on cell proliferation and survival pathways. |
| Neurodegenerative Disease | Monoamine oxidase B (MAO-B) and cannabinoid CB2 receptor modulation. | Combined neuroprotective and anti-inflammatory effects. |
| Inflammatory Disorders | Cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) inhibition. | Dual action on key inflammatory mediators. |
Molecular modeling and computational studies would be instrumental in predicting the potential interactions of this compound with multiple targets and in guiding the design of more potent MTDLs.
Leveraging Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These technologies can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds. For this compound, AI and ML could be leveraged in several ways:
Predictive Modeling: Algorithms can be trained on existing data for benzamide derivatives to predict the activity of this compound against various targets.
De Novo Design: Generative AI models can design novel analogues of this compound with optimized properties, such as enhanced potency or reduced off-target effects.
Virtual Screening: AI-powered virtual screening can rapidly screen large virtual libraries of compounds to identify molecules with similar predicted activity profiles to this compound.
The use of AI and ML can significantly expedite the early stages of drug discovery, reducing the time and cost associated with identifying promising lead candidates.
Collaborative Research Avenues (e.g., academic-industrial partnerships)
The advancement of a novel compound from discovery to clinical application is a complex and resource-intensive process that often benefits from collaborative efforts. nih.gov Academic-industrial partnerships can provide a synergistic environment for the development of this compound. hubspotusercontent10.net
Benefits of Academic-Industrial Collaborations:
| Partner | Contribution |
| Academia | Basic research, target identification and validation, mechanistic studies. nih.gov |
| Industry | Drug development expertise, resources for preclinical and clinical studies, regulatory affairs. hubspotusercontent10.net |
Such collaborations can facilitate the translation of basic scientific discoveries into tangible therapeutic innovations. grants.gov
Long-Term Research Outlook and Translational Potential (pre-clinical)
The long-term research outlook for this compound will be contingent on the initial findings from HTS and early-stage studies. Should the compound demonstrate promising activity and a favorable preliminary safety profile, a structured preclinical development plan would be initiated.
Key Stages of Preclinical Development:
| Stage | Activities | Outcome |
| Lead Optimization | Synthesis and testing of analogues to improve potency, selectivity, and pharmacokinetic properties. | Identification of a preclinical candidate. |
| In Vitro and In Vivo Pharmacology | Characterization of the compound's mechanism of action and efficacy in cell-based and animal models of disease. | Proof-of-concept for therapeutic efficacy. |
| ADME/Tox Studies | Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity. | Assessment of the compound's safety profile. |
The successful completion of these preclinical studies would be a prerequisite for advancing this compound into clinical trials. The journey from a compound of interest to a potential therapeutic agent is arduous, but the systematic application of modern drug discovery principles provides a clear path forward for the exploration of this compound.
Q & A
Q. Advanced Research Focus
- TUDCA/4-PBA : Require high doses (e.g., 500 mg/kg/day in mice) due to low potency, limiting clinical use .
- Benzamide analogs : WO5m exhibits higher potency (EC50 = 0.1 μM vs. 10 μM for 4-PBA) and improved solubility (2.5 mg/mL vs. <0.1 mg/mL for 4-PBA) .
Mechanistically, benzamides selectively inhibit CHOP upregulation without broad UPR suppression, reducing off-target effects .
What analytical techniques are critical for confirming the structural integrity of synthesized analogs?
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks for amide NH (~8.5–9.5 ppm) and aromatic protons (e.g., 4-chloroanilino protons at 7.3–7.6 ppm) .
- HPLC : Ensure >95% purity with C18 columns and acetonitrile/water gradients .
- Mass spectrometry : Confirm molecular ions (e.g., [M+H]+ for 5e: m/z 436.1) .
How are in vivo efficacy studies designed for benzamide-based ER stress inhibitors?
Q. Advanced Research Focus
- Animal models : Use db/db mice or high-fat diet (HFD)-fed mice to mimic T2D .
- Dosing : Administer compounds orally (e.g., 10 mg/kg/day) with pharmacokinetic profiling to assess bioavailability .
- Endpoints : Measure fasting glucose, insulin sensitivity (HOMA-IR), and pancreatic β-cell mass via immunohistochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
